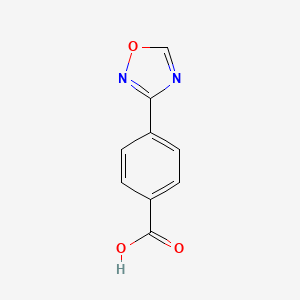

4-(1,2,4-oxadiazol-3-yl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

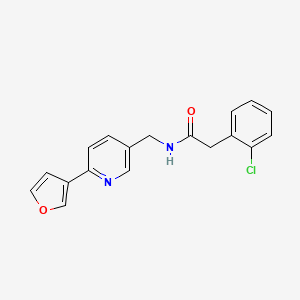

4-(1,2,4-oxadiazol-3-yl)benzoic Acid is a chemical compound with the molecular formula C9H6N2O3 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes nitrogen and oxygen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as this compound, has been a topic of interest in medicinal chemistry due to their wide range of biological applications . The synthesis process often involves esterification, cyanation, cyclization, and aminolysis reactions . For instance, one study reported the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, which were then investigated for their anticancer activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms and their arrangement .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and can lead to a variety of products with different biological activities . For instance, one study reported the synthesis of 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones through a reaction involving isatin and aniline .Aplicaciones Científicas De Investigación

Synthesis Techniques and Methodologies

- Synthesis Approaches : A novel approach for synthesizing 4-(1,2,4-oxadiazol-3-yl)benzoic acid involves selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen, utilizing a cobalt acetate catalytic system. This method offers higher yields and a shorter sequence of steps compared to traditional procedures (Krasouskaya et al., 2015).

- One-Pot Synthesis : An efficient one-pot synthesis method has been developed for 3,5-diaryl substituted 1,2,4-oxadiazoles, using gem-dibromomethylarenes as benzoic acid equivalents. This methodology is significant for both medicinal and material chemistry applications (Vinaya et al., 2019).

Applications in Material Science and Chemistry

- Liquid Crystalline Properties : Studies on compounds containing the 1,2,4-oxadiazole ring, including this compound derivatives, have shown their potential in liquid crystalline materials. The variations in their liquid crystalline properties are influenced by different terminal groups and the oxadiazole ring itself (Ali & Tomi, 2018).

- Optoelectronic Applications : Aromatic oxadiazole polymers, synthesized from benzoic acids and related derivatives, have been explored for their optical and electrochemical properties. These properties are particularly relevant for their use in electroluminescent devices (Li et al., 1995).

Medicinal Chemistry Applications

- Antibacterial and Antitubercular Agents : Some benzoic acid hydrazide analogs and derived oxadiazole compounds have been identified as potential antibacterial and antitubercular agents. These compounds exhibit significant activity against various bacterial strains and Mycobacterium tuberculosis (Joshi et al., 2008).

Direcciones Futuras

The future directions in the research of 1,2,4-oxadiazole derivatives, such as 4-(1,2,4-oxadiazol-3-yl)benzoic Acid, include the design of new chemical entities with potential anti-infective activity . There is also a need for further studies to investigate their anticancer activity towards a panel of human cancer cell lines . Moreover, there is potential for further refinement of 1,2,4-oxadiazole as anti-infective agents .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might play a role in their interaction with biological targets.

Biochemical Pathways

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .

Result of Action

Compounds with a 1,2,4-oxadiazole scaffold have shown promising anticancer activity . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Análisis Bioquímico

Biochemical Properties

4-(1,2,4-oxadiazol-3-yl)benzoic Acid has been found to have promising anticancer properties . It interacts with various enzymes and proteins, influencing biochemical reactions.

Cellular Effects

In cellular processes, this compound has shown potential as an anticancer agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWYSDYAFFVDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340736-83-6 |

Source

|

| Record name | 4-(1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)

![3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2930600.png)

![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)